![molecular formula C26H34F3N7O2 B10836682 (7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one](/img/structure/B10836682.png)
(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “US8598172, 1” is a substituted dihydropteridin-6-one derivative, known for its application as a kinase inhibitor . This compound has shown significant potential in inhibiting specific kinases, making it a valuable candidate in various scientific and medical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “US8598172, 1” involves a multi-step synthetic route.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Compound “US8598172, 1” has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and kinase activity.
Medicine: Explored as a potential therapeutic agent for diseases involving kinase dysregulation, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
The mechanism of action of compound “US8598172, 1” involves its interaction with specific kinases, inhibiting their activity. This inhibition disrupts the phosphorylation of target proteins, affecting various cellular signaling pathways. The compound’s molecular targets include specific kinases involved in cell growth and proliferation .
Similar Compounds:
BI 2536: Another kinase inhibitor with a similar dihydropteridin-6-one core structure.
CHEMBL513909: A compound with comparable kinase inhibitory activity.
Uniqueness: Compound “US8598172, 1” stands out due to its specific substituents, which confer unique binding properties and selectivity towards certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H34F3N7O2 |
---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one |
InChI |
InChI=1S/C26H34F3N7O2/c1-4-20-24(37)34(3)21-16-30-25(32-23(21)36(20)17-7-5-6-8-17)31-19-15-18(35-13-11-33(2)12-14-35)9-10-22(19)38-26(27,28)29/h9-10,15-17,20H,4-8,11-14H2,1-3H3,(H,30,31,32)/t20-/m1/s1 |
InChI-Schlüssel |
UKDYPCZCLRCOMP-HXUWFJFHSA-N |
Isomerische SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C |
Kanonische SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.